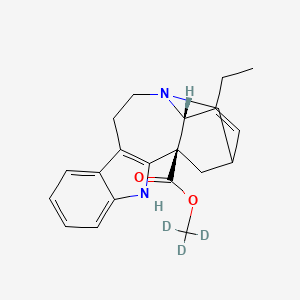

托色多司他-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tosedostat-d5 is a deuterium-labeled derivative of Tosedostat, a novel metalloenzyme inhibitor. Tosedostat-d5 is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Tosedostat. It is an orally active aminopeptidase inhibitor that has shown promising anti-tumor activity in various cancer models .

科学研究应用

Tosedostat-d5 has a wide range of scientific research applications, including:

Chemistry: Used to study the metabolic pathways and pharmacokinetics of Tosedostat.

Biology: Investigates the biological effects of Tosedostat in various cell lines.

Medicine: Explores the potential therapeutic applications of Tosedostat in treating cancers such as acute myeloid leukemia and multiple myeloma.

Industry: Utilized in the development of new drugs and therapeutic agents

作用机制

Target of Action

Tosedostat-d5 primarily targets the M1 family of aminopeptidases, specifically Puromycin-sensitive aminopeptidase (PuSA) and Leukotriene A4 hydrolase (LTA4H) . These enzymes play crucial roles in protein degradation and peptide trimming for antigen presentation .

Mode of Action

Tosedostat-d5 inhibits the activity of its target aminopeptidases . This inhibition leads to an amino acid deprivation response that is selectively toxic for myeloid blasts . It exerts potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects in vitro and shows selectivity for transformed over non-transformed cells .

Biochemical Pathways

Tosedostat-d5 operates downstream of the ubiquitin-proteasome pathway, which is implicated in the final step of intracellular protein degradation . By inhibiting aminopeptidases, it disrupts the trimming of proteasome-generated peptides for antigen presentation or full hydrolysis into free amino acids for recycling in renewed protein synthesis .

Pharmacokinetics

Studies on tosedostat have shown that it is orally bioavailable . The terminal half-life for Tosedostat is approximately 1 to 3.5 hours, and between 6 and 11 hours for its active metabolite, CHR-79888 .

Result of Action

Tosedostat-d5, like Tosedostat, has pleiotropic effects against a range of human tumor cell lines originating from diverse tumor types in vitro and in vivo . It induces apoptosis in leukemic cell lines in vitro . The compound has demonstrated anti-tumor activity in a number of models of cancer, both as a single agent and in synergy with cytotoxic agents such as carboplatin and paclitaxel .

生化分析

Biochemical Properties

Tosedostat-d5, like its parent compound Tosedostat, is known to inhibit a number of M1 aminopeptidase enzyme family members in vitro . These include puromycin-sensitive aminopeptidase (PSA) and leukotriene A4 hydrolase (LTA4H) . The inhibition of these enzymes by Tosedostat-d5 can lead to anti-proliferative effects against a range of tumor cell lines in vitro and in vivo .

Cellular Effects

Tosedostat-d5 has been shown to exert anti-proliferative effects against a range of human tumor cell lines . It induces apoptosis in leukemic cell lines in vitro . Tosedostat-d5 also inhibits cellular aminopeptidase activity in a concentration-dependent manner . This inhibitory effect is reversible with rapid, but incomplete, enzyme activity recovery upon drug withdrawal .

Molecular Mechanism

The molecular mechanism of action of Tosedostat-d5 involves the inhibition of aminopeptidase activity, leading to the depletion of cellular amino acid pools . This results in the suppression of cell growth and the induction of apoptosis . The exact mechanism underlying these anti-cancer actions is still unclear, particularly since normal cells are much less sensitive to the agents than transformed cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Tosedostat-d5 has been observed to inhibit cellular aminopeptidase activity in a concentration-dependent manner . This inhibitory effect is reversible with rapid, but incomplete, enzyme activity recovery upon drug withdrawal .

Dosage Effects in Animal Models

While specific dosage effects of Tosedostat-d5 in animal models have not been reported, studies on Tosedostat have shown significant inhibition of tumor growth at certain dosage levels .

Metabolic Pathways

Tosedostat-d5, like Tosedostat, is converted into a pharmacologically active acid product inside cells . This suggests that it is involved in metabolic pathways related to the function of intracellular esterases. The specific metabolic pathways that Tosedostat-d5 is involved in have not been fully elucidated.

Transport and Distribution

Given that Tosedostat is converted into its active form inside cells , it is likely that Tosedostat-d5 follows a similar pattern of intracellular transport and distribution.

Subcellular Localization

Given that Tosedostat is converted into its active form inside cells , it is likely that Tosedostat-d5 is also localized within the cell where it can interact with its target enzymes.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Tosedostat-d5 involves the incorporation of deuterium atoms into the Tosedostat molecule. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable precursor that contains the core structure of Tosedostat.

Deuterium Incorporation: Deuterium atoms are introduced into the molecule through specific reactions, such as hydrogen-deuterium exchange or the use of deuterated reagents.

Purification: The final product is purified using techniques like chromatography to obtain Tosedostat-d5 with high isotopic purity.

Industrial Production Methods

Industrial production of Tosedostat-d5 follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.

Optimization: Reaction conditions are optimized for maximum yield and purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

化学反应分析

Types of Reactions

Tosedostat-d5 undergoes various chemical reactions, including:

Oxidation: Tosedostat-d5 can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert Tosedostat-d5 into its reduced forms.

Substitution: Substitution reactions can replace specific functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

相似化合物的比较

Similar Compounds

Bestatin: Another aminopeptidase inhibitor with anti-tumor activity.

Actinonin: Inhibits aminopeptidases and has shown anti-cancer properties.

Amastatin: A potent inhibitor of aminopeptidases used in cancer research.

Uniqueness of Tosedostat-d5

Tosedostat-d5 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in biological systems, making it a valuable tool in drug development and research .

属性

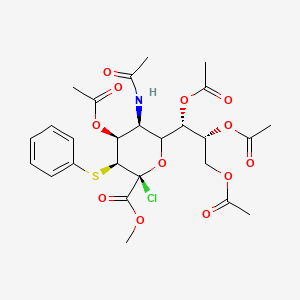

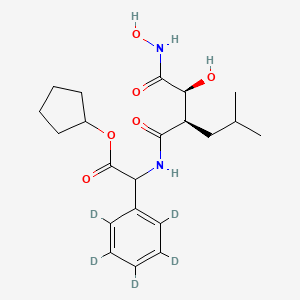

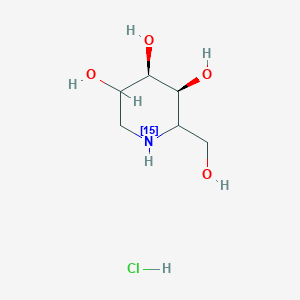

IUPAC Name |

cyclopentyl 2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17?,18+/m1/s1/i3D,4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFGIHPGRQZWIW-XDBPGOACSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)OC2CCCC2)NC(=O)[C@H](CC(C)C)[C@@H](C(=O)NO)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1141054.png)

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)